![molecular formula C16H15N3O4S B2831729 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953260-43-0](/img/structure/B2831729.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
Research by Janardhan et al. (2014) outlines the synthesis of ring-annulated thiazolo[3,2-a]pyrimidinone products using N-aryl-2-chloroacetamides as electrophilic building blocks. This process, which involves the formation of compounds related to the one you're interested in, yields products confirmed through analytical, spectral studies, and single crystal X-ray data (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).
Anticancer and Anti-inflammatory Applications
Another study by Abu‐Hashem et al. (2020) explored the synthesis of novel derivatives from visnaginone and khellinone, leading to the production of N-(thiazolo[3,2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide derivatives. These compounds exhibited significant anti-inflammatory and analgesic properties, along with a high selectivity and inhibition activity against COX-2 enzymes, underlining their potential as therapeutic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Antimicrobial Activities
Bondock et al. (2008) utilized a cyano N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for synthesizing new heterocycles, which included thiazolopyrimidine derivatives. These new compounds were evaluated for their antimicrobial properties, highlighting their potential in addressing drug-resistant microbial infections (Bondock, S., Rabie, R., Etman, H., & Fadda, A., 2008).
Antitumor Evaluation
Research by Shams et al. (2010) on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcased the production of derivatives incorporating thiophene, thiazole, and pyrimidine rings. These compounds were studied for their antitumor activities, demonstrating significant inhibitory effects on various human cancer cell lines (Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A., 2010).
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory effects on cholinesterases and lipoxygenase enzymes .
Mode of Action
It’s known that the compound has antibacterial properties . It’s suggested that the compound may interact with bacterial biofilms, inhibiting their growth .
Biochemical Pathways
Given its antibacterial properties, it’s plausible that it interferes with essential bacterial metabolic pathways, leading to inhibition of bacterial growth .
Result of Action
The primary result of F2495-0143’s action is the inhibition of bacterial biofilm growth . This suggests that the compound could potentially be used as an antibacterial agent.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(8-11-9-24-16-17-4-3-15(21)19(11)16)18-10-1-2-12-13(7-10)23-6-5-22-12/h1-4,7,11H,5-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLDXMKASPFXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3CSC4=NC=CC(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.